1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Overview
Description
1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the class of imidazo-pyrazoles. This compound features a fused imidazole and pyrazole ring system, which is substituted with an ethyl group at the 1-position and a carboxylic acid group at the 6-position. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethylamine with 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid chloride under controlled conditions.
Modern Approaches: Recent advancements have introduced more efficient synthetic routes, such as the use of transition metal-catalyzed cross-coupling reactions to form the imidazo-pyrazole core.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch processes, where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure product consistency.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis methods, which offer advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Various substituted imidazo-pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: Similar structure with a methyl group instead of ethyl.
1-Propyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: Similar structure with a propyl group instead of ethyl.
1-Butyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: Similar structure with a butyl group instead of ethyl.
Uniqueness: 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)5-6(9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJPJKSKBTZPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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